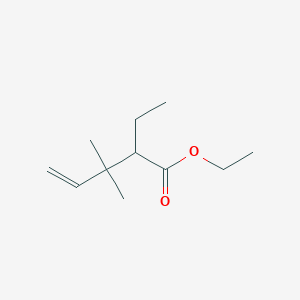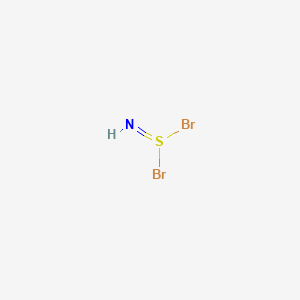
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane is a synthetic organic compound Its structure includes a cyclopropane ring substituted with a but-2-en-1-yl group and a 1,3,3-triethoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane can be achieved through several synthetic routes. One possible method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as a diazo compound in the presence of a catalyst. The reaction conditions typically include:
Temperature: Room temperature to moderate heating.
Catalyst: Transition metal catalysts like rhodium or copper complexes.
Solvent: Non-polar solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might include continuous flow processes, use of cheaper and more readily available reagents, and implementation of green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to moderate heating.
Substitution: Sodium hydride in anhydrous conditions, followed by the addition of alkyl halides.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane may have several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties due to the presence of the cyclopropane ring.
Mecanismo De Acción
The mechanism of action of 1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The cyclopropane ring can confer unique reactivity, making it a valuable scaffold in drug design.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane derivatives: Compounds like 1-(But-2-en-1-yl)cyclopropane and 2-(1,3,3-triethoxypropyl)cyclopropane.
Alkene-containing compounds: Compounds like but-2-ene and its derivatives.
Ethoxy-containing compounds: Compounds like triethoxypropane and its derivatives.
Uniqueness
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane is unique due to the combination of the cyclopropane ring, the but-2-en-1-yl group, and the 1,3,3-triethoxypropyl group. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63603-23-6 |
|---|---|
Fórmula molecular |
C16H30O3 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
1-but-2-enyl-2-(1,3,3-triethoxypropyl)cyclopropane |
InChI |
InChI=1S/C16H30O3/c1-5-9-10-13-11-14(13)15(17-6-2)12-16(18-7-3)19-8-4/h5,9,13-16H,6-8,10-12H2,1-4H3 |
Clave InChI |
JHLXGCQIRWVYHI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(OCC)OCC)C1CC1CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
methylidene}hydroxylamine](/img/structure/B14504210.png)

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)




![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)

